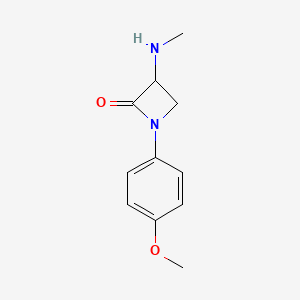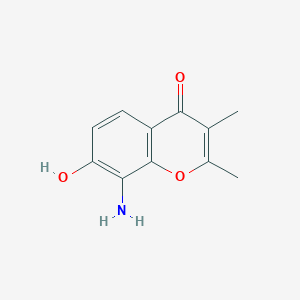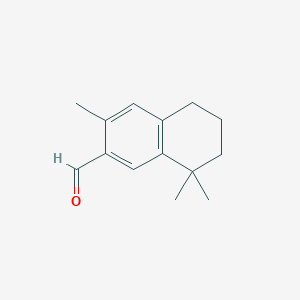![molecular formula C13H15NO B11898210 2,2-Dimethyl-2,4-dihydroindeno[1,2-b]pyrrol-3a(3H)-ol CAS No. 90596-01-3](/img/structure/B11898210.png)
2,2-Dimethyl-2,4-dihydroindeno[1,2-b]pyrrol-3a(3H)-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-2,3,3a,4-tetrahydroindeno[1,2-b]pyrrol-3a-ol is a complex organic compound that belongs to the class of indeno-pyrroles This compound is characterized by its unique structure, which includes a fused indene and pyrrole ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-2,3,3a,4-tetrahydroindeno[1,2-b]pyrrol-3a-ol typically involves multicomponent reactions (MCRs). One efficient method involves the reaction of diketene, ninhydrin (indane-1,2,3-trione), and a primary amine. This reaction can be conducted under un-catalyzed conditions, making it operationally simple and cost-effective .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-2,3,3a,4-tetrahydroindeno[1,2-b]pyrrol-3a-ol can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different hydrogenated forms of the compound.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-2,3,3a,4-tetrahydroindeno[1,2-b]pyrrol-3a-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or advanced composites.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-2,3,3a,4-tetrahydroindeno[1,2-b]pyrrol-3a-ol involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indeno[1,2-b]furan: Another compound with a fused indene ring system, but with a furan ring instead of a pyrrole ring.
Tetrahydroindeno[1,2-b]pyrrole-3-carboxamide: A similar compound with a carboxamide group.
Uniqueness
2,2-Dimethyl-2,3,3a,4-tetrahydroindeno[1,2-b]pyrrol-3a-ol is unique due to its specific structural features, such as the presence of a hydroxyl group and the particular arrangement of the fused rings
Eigenschaften
CAS-Nummer |
90596-01-3 |
|---|---|
Molekularformel |
C13H15NO |
Molekulargewicht |
201.26 g/mol |
IUPAC-Name |
2,2-dimethyl-3,4-dihydroindeno[1,2-b]pyrrol-3a-ol |
InChI |
InChI=1S/C13H15NO/c1-12(2)8-13(15)7-9-5-3-4-6-10(9)11(13)14-12/h3-6,15H,7-8H2,1-2H3 |
InChI-Schlüssel |
ZZXHVCMSIVTIJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2(CC3=CC=CC=C3C2=N1)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-8-Fluoro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one](/img/structure/B11898132.png)








![5H-Indeno[5,6-d]-1,3-dioxole-5,6(7H)-dione 6-Oxime](/img/structure/B11898168.png)


![5'-Amino-1'-ethylspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B11898190.png)
